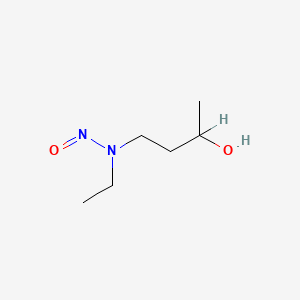
N-ethyl-N-(3-hydroxybutyl)nitrous Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-hydroxybutyl)nitrous amide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxybutyl group, and a nitrous amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:
From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, such as using hydrogen peroxide.
Ritter Reaction: This method involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.
Scientific Research Applications
N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.
Comparison with Similar Compounds
N-ethyl-N-(3-hydroxybutyl)nitrous amide can be compared with other similar compounds such as:
N-ethyl-N-isopropylnitrous amide: This compound has a similar structure but with an isopropyl group instead of a hydroxybutyl group.
N-methyl-N-(3-hydroxybutyl)nitrous amide: This compound has a methyl group instead of an ethyl group.
N-ethyl-N-(2-hydroxyethyl)nitrous amide: This compound has a hydroxyethyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80858-88-4 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-ethyl-N-(3-hydroxybutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3 |
InChI Key |
DAFCJHCXXNUOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















